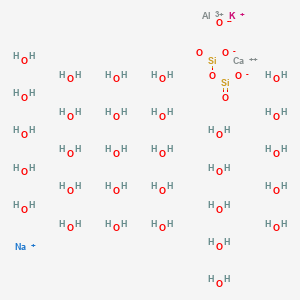
Erionite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Erionite, also known as this compound, is a useful research compound. Its molecular formula is AlCaH60KNaO36Si2+3 and its molecular weight is 821.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Silicic Acid - Silicates - Aluminum Silicates - Zeolites - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
... To investigate the possible molecular mechanisms of erionite-induced toxicity and carcinogenesis and whether cationic content of this compound fibers was important, we examined c-fos and c-jun mRNA levels, activator protein-1 (AP-1) binding to DNA, and changes in cell proliferation and apoptosis in rat pleural mesothelial (RPM) cells exposed to different cation-substituted this compound fibers or crocidolite asbestos at various concentrations (1, 5, or 10 ug/sq cm dish) at time periods from 8 to 48 hr after addition of minerals. c-fos mRNA levels in cells exposed to equal weight concentrations of various erionites and crocidolite fibers were increased comparably. When compared to other fibers, Na-erionite caused significantly increased levels of c-jun mRNA at lower mass concentrations (1 and 5 ug/sq cm) than crocidolite asbestos, but comparable AP-1 binding to DNA. In comparison to untreated controls, numbers of RPM cells incorporating 5'-bromodeoxyuridine (BrdU) were increased dramatically after exposure to asbestos or Na-erionite at 5 and 10 ug/sq cm. Significant dose-dependent increases in apoptosis were observed with asbestos at all time points, whereas erionites failed to induce apoptosis at 8 or 24 hr, with minimal induction at higher concentrations than asbestos at 48 hr. These data suggest that this compound increases the balance between cell proliferation (and/or abnormal DNA repair) and apoptosis, a normal mechanism of elimination of transformed or proliferating cells.
... Previous studies have shown that this compound induced malignant pleural mesothelioma (MPM) has different biological behavior than asbestos induced MPM. Although impaired apoptosis has been implicated in tumor biology, the relationship between the type of environmental exposure and apoptosis has not yet been evaluated in MPM. The purpose of this study was to determine the expression of apoptosis regulating proteins and their prognostic significance in this compound and asbestos induced MPM. Thirty-five patients with MPM (16 this compound and 19 asbestos induced), and 17 patients with adenocarcinoma were comparatively evaluated. Expression of Bcl-2, Bax, Fas and Fas Ligand, were assessed by immunohistochemistry. Bcl-2 and Fas did not stain in almost all specimens. The staining extension of Bax was 13.75 +/- 19.27%, 5.89 +/- 14.51% and 7.38 +/- 14.53% for this compound and asbestos induced MPM and adenocarcinoma, respectively (p = 0.566). The staining extension of Fas Ligand was 26.87 +/- 31.87%, 46.10 +/- 37.30% and 26.47 +/- 23.23% for this compound and asbestos induced MPM, and adenocarcinoma, respectively (p = 0.123). Bax negative patients in this compound group had longer survival than Bax positive patients (18 months versus 14 months) (p = 0.06). Fas Ligand positive patients showed statistically better survival than Fas Ligand negative patients in all MPM group (15 months versus 12 months) (p = 0.05). Although all proteins expressed in similar extension in all samples, Bax staining displayed an inverse relation with survival in this compound group. This may implicate a difference in Bax functioning in this compound induced MPM. However, Fas Ligand may be functionally intact to reduce tumor survival.
Eigenschaften
CAS-Nummer |
12510-42-8 |
|---|---|
Molekularformel |
AlCaH60KNaO36Si2+3 |
Molekulargewicht |
821.77 g/mol |
IUPAC-Name |
aluminum;calcium;potassium;sodium;oxido-[oxido(oxo)silyl]oxy-oxosilane;oxygen(2-);triacontahydrate |
InChI |
InChI=1S/Al.Ca.K.Na.O5Si2.30H2O.O/c;;;;1-6(2)5-7(3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;30*1H2;/q+3;+2;2*+1;-2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;-2 |
InChI-Schlüssel |
AQTSNQQRPNNYRB-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-][Si](=O)O[Si](=O)[O-].[Na+].[Al+3].[K+].[Ca+2] |
Kanonische SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-][Si](=O)O[Si](=O)[O-].[Na+].[Al+3].[K+].[Ca+2] |
Color/Form |
Hexagonal, cage-like structure composed of a framework of linked (Si,Al)O4 tetrahedra White prismatic crystals in radiating groups and occurs in a fibrous form Color varies from white to clear and it looks like transparent, glass-like fibers |
Dichte |
Specific gravity: 2.02 to 2.08 |
Key on ui other cas no. |
12510-42-8 66733-21-9 |
Piktogramme |
Health Hazard |
Verwandte CAS-Nummern |
100801-58-9 (dealuminated) |
Synonyme |
erionite erionite (CaKNa(Al2Si7O18)2.14H2O) erionite, dealuminated Na-erionite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















